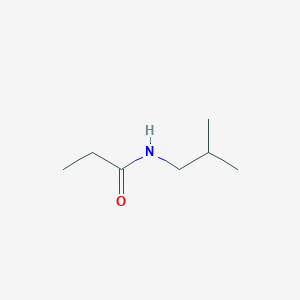

n-Isobutylpropionamide

Overview

Description

N-Isobutylpropionamide (NIPA) is an organic compound belonging to the family of amides, which are derivatives of carboxylic acids. NIPA is a colorless liquid that is widely used in the synthesis of various compounds. It is also used as a solvent in the pharmaceutical, agricultural, and food industries. NIPA has a wide range of applications in the laboratory due to its low toxicity and low volatility.

Scientific Research Applications

Biomedical and Bioengineering Applications

N-Isobutylpropionamide, a compound related to poly(N-isopropyl acrylamide) (pNIPAM), has seen significant use in biomedical and bioengineering fields. One of the notable applications includes the development of substrates for the nondestructive release of biological cells and proteins. These pNIPAM substrates have been instrumental in various studies, such as examining the extracellular matrix, cell sheet engineering, tissue transplantation, tumorlike spheroid formation, bioadhesion, bioadsorption studies, and individual cell manipulation or deformation. This wide array of applications highlights the material's versatility in the biomedical field, particularly in tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).

Pharmaceutical Applications

In pharmaceutical research, compounds similar to N-Isobutylpropionamide have been investigated for various applications. For instance, thionamides, which share some structural similarities, have been studied for their effects on thyroid peroxidase-mediated iodination in the treatment of hyperthyroidism. Additionally, they exhibit anti-inflammatory and immunosuppressive properties, influencing the nuclear factor-κB pathway, which is pivotal in inflammatory responses. This suggests potential broader applications of related compounds in anti-inflammatory drug development (Humar et al., 2008).

Mechanism of Action

Target of Action

N-Isobutylpropionamide is a derivative of propionamide . . Propionamide, the parent compound, belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2

Biochemical Pathways

It’s worth noting that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H)

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUDNOFBZLOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324268 | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5827-75-8 | |

| Record name | 5827-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

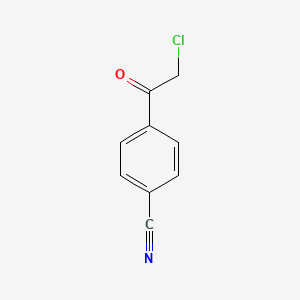

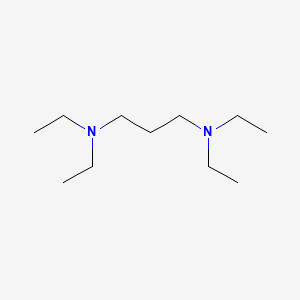

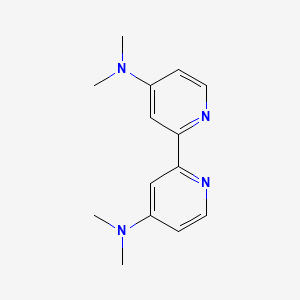

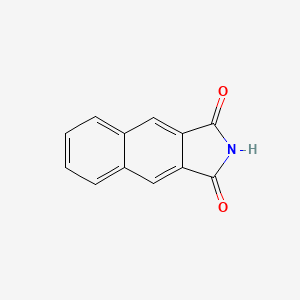

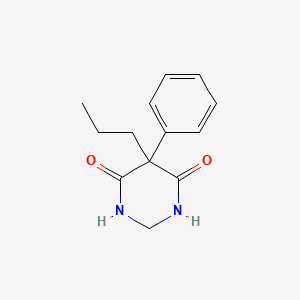

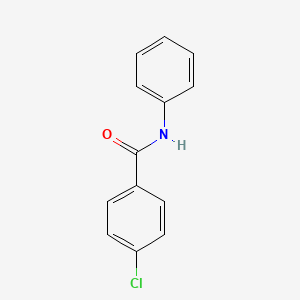

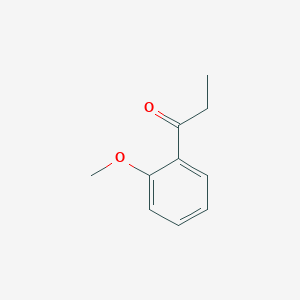

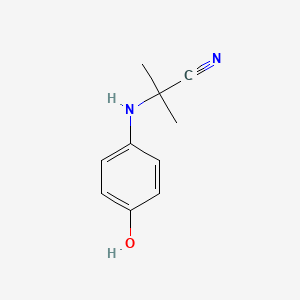

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)